2-(Trifluoromethyl)quinoline-6-carboxylic acid
Overview
Description
2-(Trifluoromethyl)quinoline-6-carboxylic acid is a useful research compound. Its molecular formula is C11H6F3NO2 and its molecular weight is 241.17. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Functionalization
2-(Trifluoromethyl)quinoline-6-carboxylic acid has been studied for its potential in the synthesis and functionalization of various chemical compounds. In a research study, the selective metalation and subsequent carboxylation or functionalization of this compound at different positions have been demonstrated, showing its versatility in chemical reactions (Schlosser & Marull, 2003).
Crystal Structure Analysis
The crystal structure of quinoline-2-carboxylic acid and its derivatives, including this compound, has been analyzed. This research provides insights into the molecular arrangement and hydrogen bonding patterns in these compounds, which is crucial for understanding their chemical behavior (Dobrzyńska & Jerzykiewicz, 2004).
Antimicrobial Applications
Some studies have synthesized derivatives of this compound, investigating their antimicrobial properties. These derivatives have shown potential as antimicrobial agents, indicating the compound's relevance in medicinal chemistry (Holla et al., 2005).
Antibacterial Activity
Research on optically pure α-amino acid functionalized-7-trifluoromethyl substituted quinolone derivatives, prepared from 7-trifluoromethyl-4-hydroxy quinoline-3-carboxylic acid ethyl ester, has revealed promising antibacterial activity. This highlights the role of trifluoromethylated quinoline derivatives in developing new antibacterial agents (Lingaiah et al., 2012).
Synthesis Strategies
The development of rational strategies for the preparation of trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids, including this compound, has been a subject of research. These strategies are crucial for synthesizing complex organic compounds used in various scientific applications (Cottet et al., 2003).
Anticancer Research
There's ongoing research into the synthesis of quinoline-4-carboxylic acid derivatives with potential anticancer activity. These compounds are being explored for their ability to inhibit cancer cell growth, indicating the importance of quinoline derivatives in cancer research (Bhatt et al., 2015).
Agrochemical Research
2,4-Bis(fluoroalkyl)quinoline-3-carboxylates, derived from quinoline-3-carboxylic acids, have been synthesized for potential use in agrochemical research. These compounds could be key ingredients in developing new agrochemical products (Aribi et al., 2018).
Novel Synthetic Approaches
Innovative synthetic approaches to quinoline-2-carboxylates have been explored, highlighting the compound's role in the synthesis of biologically active molecules and ligands for metal-catalyzed reactions (Gabrielli et al., 2016).
Safety and Hazards
Mechanism of Action
- The primary targets of this compound are not explicitly mentioned in the literature I found. However, it’s essential to consider that the trifluoromethyl group (–CF₃) can significantly impact a molecule’s properties. For instance, molecules with a –CF₃ group attached to a tertiary stereogenic center in a heteroaliphatic ring have exhibited improved drug potency by lowering the pKa of specific functional groups through hydrogen bonding interactions with proteins .
Target of Action
Properties
IUPAC Name |
2-(trifluoromethyl)quinoline-6-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)9-4-2-6-5-7(10(16)17)1-3-8(6)15-9/h1-5H,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWMUXHPWPBHDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(F)(F)F)C=C1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662720 | |
Record name | 2-(Trifluoromethyl)quinoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952182-51-3 | |
Record name | 2-(Trifluoromethyl)-6-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952182-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Trifluoromethyl)quinoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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